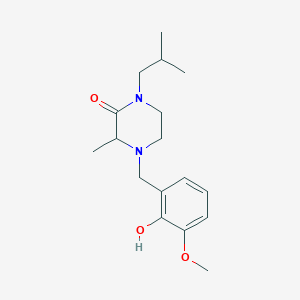![molecular formula C10H9F3N6OS B4532352 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B4532352.png)
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Overview
Description
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole precursors. The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines. The thiadiazole ring is often prepared via cyclization reactions involving thiosemicarbazides and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine or thiadiazole rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.
Scientific Research Applications
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)amine
- 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)thioether
Uniqueness
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N6OS/c1-5-2-6(10(11,12)13)17-7(16-5)3-14-8(20)18-9-19-15-4-21-9/h2,4H,3H2,1H3,(H2,14,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGZNOKSBNGVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=NN=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one](/img/structure/B4532269.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-2-methyl-6-propylpyrimidine](/img/structure/B4532285.png)

![4-[[1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one](/img/structure/B4532322.png)
![(2S)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B4532333.png)
![2-(1H-benzimidazol-1-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B4532336.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B4532339.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4532358.png)
![1-(4-fluorobenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4532359.png)
![N-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B4532371.png)

![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B4532385.png)
![N-cyclopropyl-2-(dimethylamino)-2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4532391.png)
